
(2S)-2-amino-3-boronopropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-boronopropanoic acid;hydrochloride is an organic compound that contains both an amino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-boronopropanoic acid;hydrochloride typically involves the reaction of an appropriate boronic acid derivative with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-boronopropanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(2S)-2-amino-3-boronopropanoic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-boronopropanoic acid;hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other functional groups, making it useful in enzyme inhibition and protein interactions. The amino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Amino Acids: Compounds like alanine and serine contain amino groups but lack the boronic acid functionality.
Uniqueness
(2S)-2-amino-3-boronopropanoic acid;hydrochloride is unique due to the presence of both an amino group and a boronic acid group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
651036-94-1 |
|---|---|
Molecular Formula |
C3H9BClNO4 |
Molecular Weight |
169.37 g/mol |
IUPAC Name |
(2S)-2-amino-3-boronopropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H8BNO4.ClH/c5-2(3(6)7)1-4(8)9;/h2,8-9H,1,5H2,(H,6,7);1H/t2-;/m0./s1 |
InChI Key |
RWAIXKYCDRAKTF-DKWTVANSSA-N |
Isomeric SMILES |
B(C[C@@H](C(=O)O)N)(O)O.Cl |
Canonical SMILES |
B(CC(C(=O)O)N)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


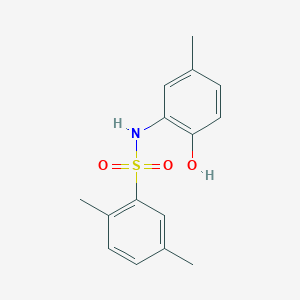
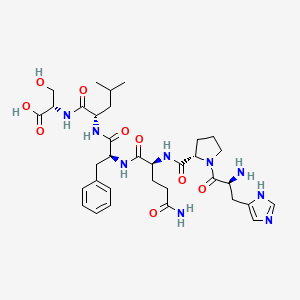

![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
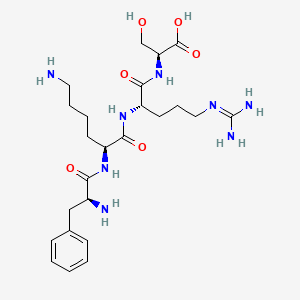
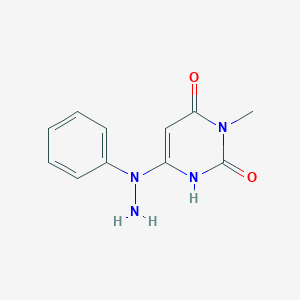
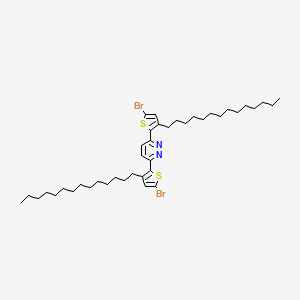
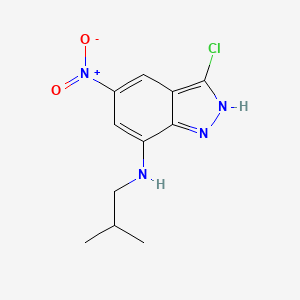

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
